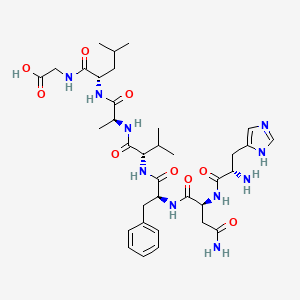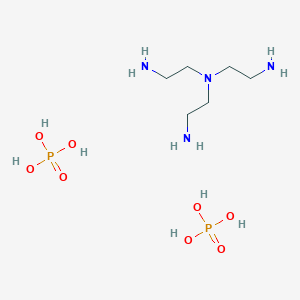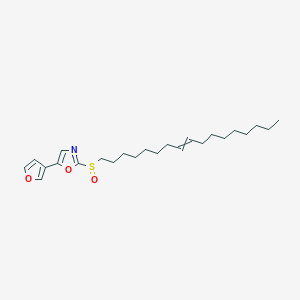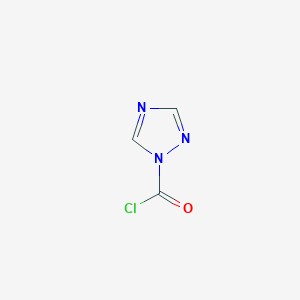![molecular formula C25H21N5 B14201626 2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile CAS No. 873297-16-6](/img/structure/B14201626.png)
2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile is a complex organic compound that features a benzonitrile core with pyridinyl and bis(pyridin-2-yl)methylamino substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This would include the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Bis[(6-methylpyridin-2-yl)methyl]amine: Similar structure but with methyl groups instead of benzonitrile.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar pyridinyl structure but with a pyrimidine core.
Uniqueness
2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile is unique due to its specific combination of pyridinyl and benzonitrile groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with metal ions or biological targets .
Propiedades
Número CAS |
873297-16-6 |
|---|---|
Fórmula molecular |
C25H21N5 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
2-[6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C25H21N5/c26-16-20-8-1-2-12-24(20)25-13-7-11-23(29-25)19-30(17-21-9-3-5-14-27-21)18-22-10-4-6-15-28-22/h1-15H,17-19H2 |
Clave InChI |
FEYDHUIYTBBYTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C2=CC=CC(=N2)CN(CC3=CC=CC=N3)CC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201551.png)
![N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide](/img/structure/B14201554.png)

![2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene](/img/structure/B14201560.png)
![5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14201568.png)



![N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201577.png)
![5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene](/img/structure/B14201583.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl-](/img/structure/B14201586.png)
![N~2~,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine](/img/structure/B14201594.png)

![7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14201615.png)
